

Validation of a New Assay for 10-Hydroxyimipramine Detection: A Comparative Guide

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Compound of Interest

Compound Name: 10-HydroxytrImipramine

Cat. No.: B15288575

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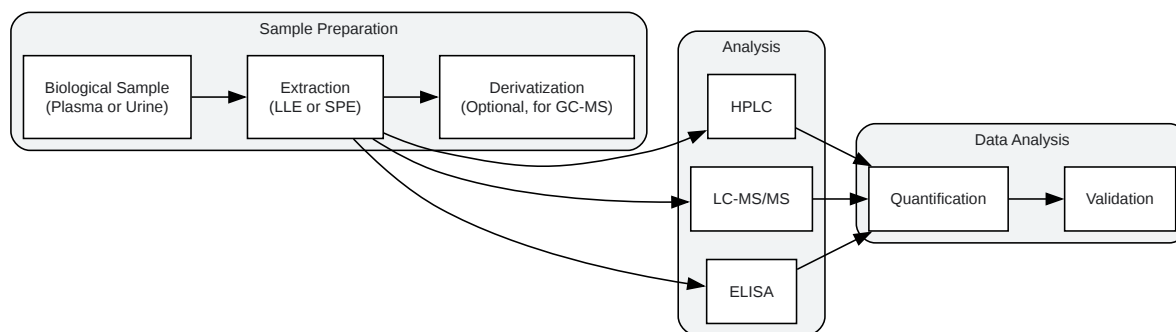
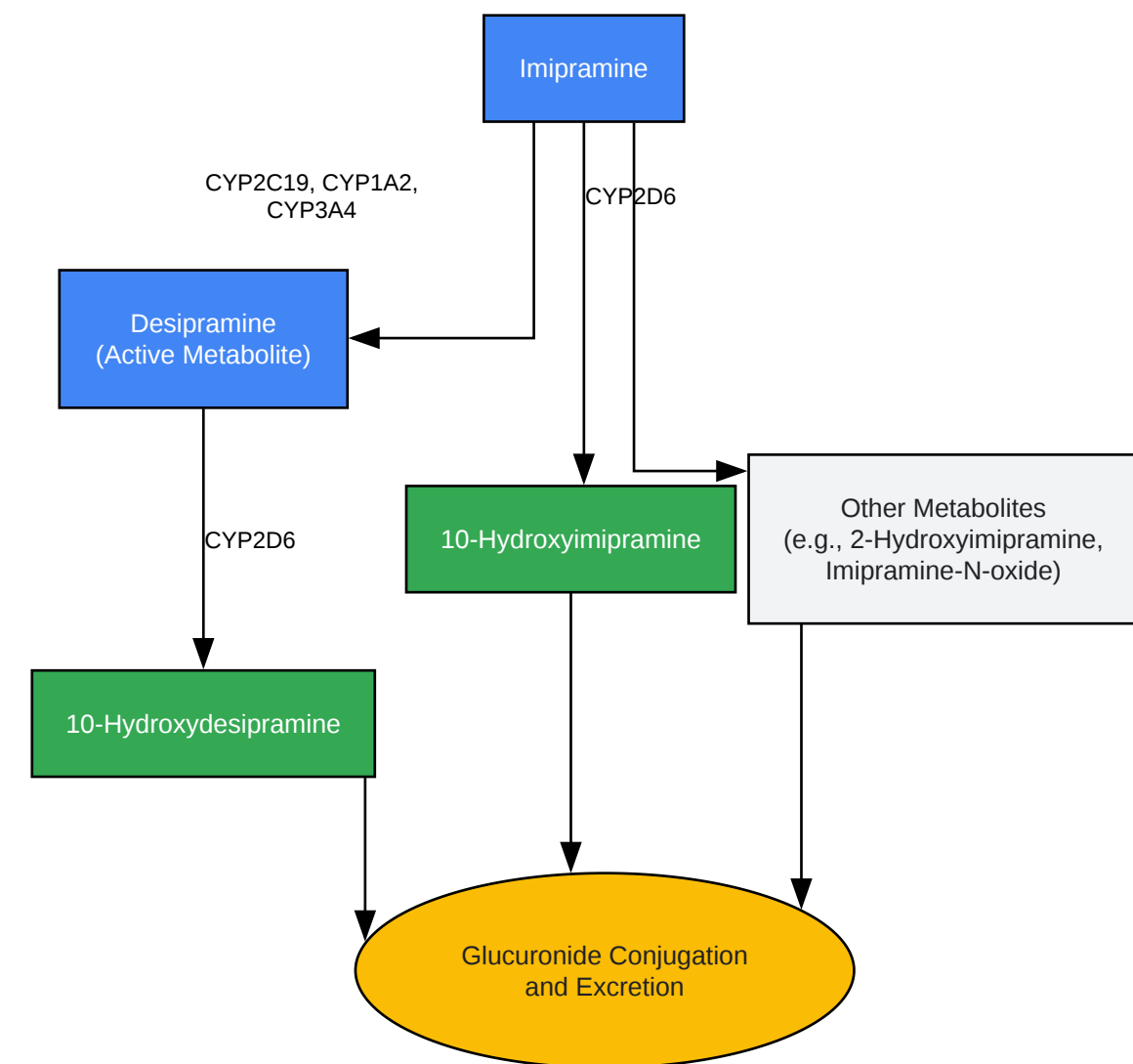
This guide provides a comprehensive comparison of a new, hypothetical enzyme-linked immunosorbent assay (ELISA) for the detection of 10-Hydroxyimipramine, a primary metabolite of the tricyclic antidepressant Imipramine. The performance of this new assay is evaluated against established analytical methods, namely High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This document is intended for researchers, scientists, and drug development professionals involved in therapeutic drug monitoring and metabolic studies.

Introduction

Imipramine is extensively metabolized in the liver, primarily by cytochrome P450 enzymes.^[1] The major metabolic pathway involves N-demethylation to its active metabolite, desipramine, and subsequent hydroxylation by CYP2D6 to form hydroxylated metabolites, including 10-Hydroxyimipramine.^{[1][2][3]} Accurate quantification of these metabolites is crucial for therapeutic drug monitoring due to Imipramine's narrow therapeutic index and the pharmacological activity of its metabolites.^{[4][5]} This guide assesses the utility of a novel ELISA-based assay in this context.

Metabolic Pathway of Imipramine

The metabolism of Imipramine is a multi-step process involving several key enzymes and resulting in various active and inactive metabolites.



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